molecular formula C28H31N3O2 B15018185 N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

N-({N'-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide

Cat. No.: B15018185
M. Wt: 441.6 g/mol
InChI Key: RDZDILYZMKFILU-TWKHWXDSSA-N
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Description

N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes a tert-butylphenyl group, a hydrazinecarbonyl moiety, and a diphenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide typically involves the condensation of 4-tert-butylbenzaldehyde with hydrazinecarboxamide, followed by the reaction with 2,2-diphenylacetyl chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinecarbonyl moiety, using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or lithium diisopropylamide in anhydrous conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The pathways involved can include signal transduction pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(1E)-1-(4-Tert-butylphenyl)ethylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide is unique due to its combination of structural features, which confer specific chemical reactivity and potential biological activity. Its tert-butylphenyl group provides steric hindrance, influencing its interactions with other molecules, while the hydrazinecarbonyl moiety offers sites for further chemical modifications .

Properties

Molecular Formula

C28H31N3O2

Molecular Weight

441.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[1-(4-tert-butylphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide

InChI

InChI=1S/C28H31N3O2/c1-20(21-15-17-24(18-16-21)28(2,3)4)30-31-25(32)19-29-27(33)26(22-11-7-5-8-12-22)23-13-9-6-10-14-23/h5-18,26H,19H2,1-4H3,(H,29,33)(H,31,32)/b30-20+

InChI Key

RDZDILYZMKFILU-TWKHWXDSSA-N

Isomeric SMILES

C/C(=N\NC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC(=NNC(=O)CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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